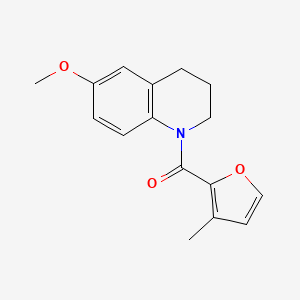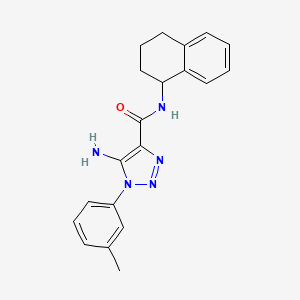
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide, also known as CPI-1189, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPI-1189 is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been shown to have promising effects in various preclinical models of neurological disorders.
Mechanism of Action
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide acts as a selective agonist of the mGluR2 receptor, which is a G protein-coupled receptor that modulates the release of glutamate. Activation of mGluR2 by N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide results in a decrease in glutamate release, which has been shown to have neuroprotective effects in various preclinical models of neurological disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in various preclinical models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide has also been shown to increase the expression of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide is its selectivity for the mGluR2 receptor, which allows for more precise modulation of the glutamatergic system. However, one of the limitations of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the research on N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide in the treatment of addiction, particularly opioid addiction. Another area of interest is the potential use of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide and its potential applications in various neurological disorders.
Synthesis Methods
The synthesis of N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide involves a multi-step process that begins with the reaction of 5-bromo-2-thiophenecarboxylic acid with cyclopentylamine to yield the corresponding amide. This intermediate is then subjected to a series of reactions involving cyclization, deprotection, and coupling to yield N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide in its final form.
Scientific Research Applications
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and addiction. It has been shown to have a modulatory effect on the glutamatergic system, which is believed to play a crucial role in the pathophysiology of these disorders.
properties
IUPAC Name |
N-cyclopentyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(14-9-4-1-2-5-9)10-8-11(17-15-10)12-6-3-7-18-12/h3,6-9H,1-2,4-5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCLMAFIIPBCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-thien-2-ylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)
![N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7539251.png)
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)
![1,6-dimethyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539267.png)
![1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539269.png)
![2-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7539272.png)
![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7539304.png)

![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)